molecular formula C26H24BrN3O B11661805 2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide

2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide

Cat. No.: B11661805
M. Wt: 474.4 g/mol
InChI Key: QSNRMAYHUHJWMH-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a bromophenyl group, and a diethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Diethylaminophenyl Group: The diethylaminophenyl group can be attached through a nucleophilic substitution reaction, where the diethylamino group is introduced using diethylamine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core or the bromophenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenyl)quinoline-4-carboxamide: Lacks the diethylaminophenyl group, which may affect its biological activity and chemical reactivity.

    N-[4-(diethylamino)phenyl]quinoline-4-carboxamide: Lacks the bromophenyl group, which may influence its overall properties.

Uniqueness

2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide is unique due to the presence of both the bromophenyl and diethylaminophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24BrN3O

Molecular Weight

474.4 g/mol

IUPAC Name

2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H24BrN3O/c1-3-30(4-2)21-14-12-20(13-15-21)28-26(31)23-17-25(18-8-7-9-19(27)16-18)29-24-11-6-5-10-22(23)24/h5-17H,3-4H2,1-2H3,(H,28,31)

InChI Key

QSNRMAYHUHJWMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

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